
1-(Hydroxymethyl)-2-methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Transformations : 1-(Hydroxymethyl)-2-methylcyclohexanol can be synthesized and transformed into various cyclohexanone derivatives. For instance, 1-silyl-2,6-diketones can be efficiently converted into 3-hydroxycyclohexanones, cyclohex-2-enones, or 1-(silylmethyl)cyclopentane-1,2-diols under specific conditions. These compounds can further be transformed into 2-methylenecyclopentanols or 1-(hydroxymethyl)cyclopentane-1,2-diols (Chiara et al., 2006). Also, nucleophilic hydroxymethylation has been performed using specific Grignard reagents, showcasing the versatile chemical behavior of these compounds (Tamao et al., 2003).
Catalysis and Reaction Mechanisms : Research has shown that hydronium ions in zeolite H-ZSM5 are highly active catalysts in the dehydration of cyclohexanol, with the reaction pathways influenced by the substitution patterns due to steric effects (Hintermeier et al., 2017). This indicates that the structure of cyclohexanol derivatives, like 1-(Hydroxymethyl)-2-methylcyclohexanol, can significantly affect their reactivity in catalytic processes.
Applications in Organic Synthesis
Derivative Synthesis : Compounds with structures similar to 1-(Hydroxymethyl)-2-methylcyclohexanol have been used as intermediates in the synthesis of a wide variety of organic molecules. For example, preparation and use of derivatives like (methoxymethoxy)methyllithium indicate their utility in generating more complex structures (Johnson et al., 2003).
Enzymatic Reactions and Biocatalysis : Certain studies have focused on the enzymatic reactions of cyclohexanone derivatives. The reduction of ketones using commercially available plants, for instance, showcases how such compounds can be used in more environmentally friendly and potentially sustainable chemical processes (Bruni et al., 2002).
Propiedades
IUPAC Name |
1-(hydroxymethyl)-2-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-4-2-3-5-8(7,10)6-9/h7,9-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFQUJMGMVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-2-methylcyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)
![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)
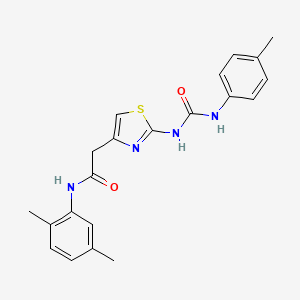


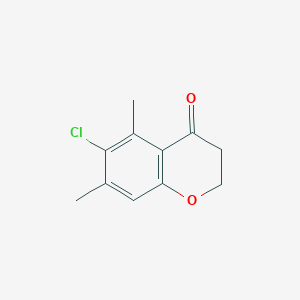
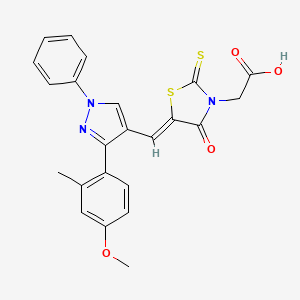
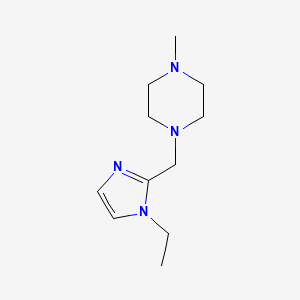
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)
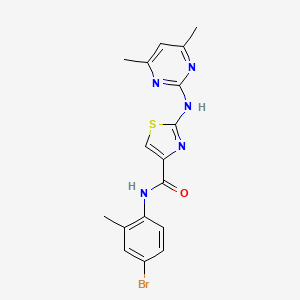

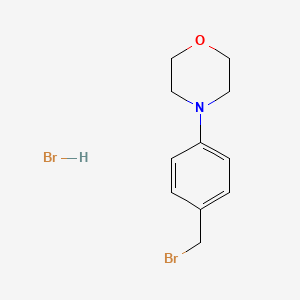
![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)